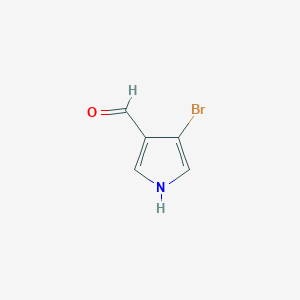

4-bromo-1H-pyrrole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-2-7-1-4(5)3-8/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHTZOJAYSPYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378850-57-7 | |

| Record name | 4-bromo-1H-pyrrole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 4 Bromo 1h Pyrrole 3 Carbaldehyde

Transformations at the Aldehyde Moiety of 4-Bromo-1H-pyrrole-3-carbaldehyde

The aldehyde group in this compound readily undergoes a variety of reactions typical of aldehydes, including oxidation, reduction, and condensation.

Oxidation Reactions of the Aldehyde Group

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 4-bromo-1H-pyrrole-3-carboxylic acid. uni.lu This transformation is a common step in the synthesis of more complex molecules. While specific oxidizing agents for the brominated pyrrole (B145914) carbaldehyde are not detailed in the provided results, analogous transformations on similar pyrrole-3-carbaldehydes utilize reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). nbinno.com

Table 1: Oxidation of this compound

| Starting Material | Product |

| This compound | 4-Bromo-1H-pyrrole-3-carboxylic acid |

Reduction Reactions of the Aldehyde Group

The aldehyde can be reduced to a primary alcohol, yielding (4-bromo-1H-pyrrol-3-yl)methanol. This reaction is typically achieved using common reducing agents. For the related compound 4-bromo-1H-pyrrole-2-carbaldehyde, the reduction yields 4-bromo-1H-pyrrole-2-methanol. For the non-brominated 1H-pyrrole-3-carbaldehyde, reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for this purpose. nbinno.com

Table 2: Reduction of this compound

| Starting Material | Product |

| This compound | (4-Bromo-1H-pyrrol-3-yl)methanol |

Condensation Reactions Involving the Aldehyde (e.g., Imine, Hydrazone Formation)

The aldehyde group of this compound is a key site for condensation reactions, allowing for the formation of new carbon-nitrogen bonds. These reactions involve the reaction of the aldehyde with primary amines to form imines (Schiff bases) or with hydrazines to form hydrazones. For instance, substituted pyrrole-3-aldehydes can react with amines like p-anisidine. rsc.org These condensation reactions are fundamental in building more complex heterocyclic structures. The reaction of pyrrole with aldehydes, catalyzed by acids like trifluoroacetic acid (TFA), is a known method for synthesizing dipyrromethanes. researchgate.net

Reactions Involving the Bromine Atom of this compound

The bromine atom on the pyrrole ring provides a handle for various substitution and coupling reactions, enabling the introduction of a wide array of functionalities.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the pyrrole ring can be displaced by nucleophiles. For example, 4-bromo-1H-pyrrole-2-carbaldehyde reacts with nucleophiles like amines to form various derivatives. This suggests that this compound would undergo similar nucleophilic aromatic substitution reactions, although specific examples for this isomer were not found in the search results.

Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Brominated Position

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction pairs an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize aryl-substituted pyrroles. nih.gov For instance, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with phenylboronic acid using a Pd(PPh3)4 catalyst and sodium carbonate. nih.gov This indicates that this compound can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position of the pyrrole ring. The general mechanism involves oxidative addition of the bromo-pyrrole to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgthieme-connect.de This reaction typically proceeds with high trans selectivity. organic-chemistry.org While specific examples of Heck reactions with this compound were not found, the methodology is broadly applicable to aryl bromides. researchgate.net The reaction would involve the coupling of the bromo-pyrrole with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a 4-alkenyl-1H-pyrrole-3-carbaldehyde.

Table 3: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | 4-Aryl-1H-pyrrole-3-carbaldehyde |

| Heck | Alkene | Pd(OAc)2, Base | 4-Alkenyl-1H-pyrrole-3-carbaldehyde |

Reactivity of the Pyrrole Nucleus in this compound

The pyrrole core of this compound, an electron-rich aromatic heterocycle, is predisposed to certain types of reactions, although its reactivity is modulated by the attached bromo and carbaldehyde groups. nih.gov

Electrophilic Aromatic Substitution on the Pyrrole Ring

Pyrroles are generally more susceptible to electrophilic attack than benzene (B151609) due to the electron-donating nature of the nitrogen atom, which stabilizes the cationic intermediate formed during the reaction. wikipedia.org However, the presence of the electron-withdrawing carbaldehyde group at the 3-position and the bromine atom at the 4-position deactivates the pyrrole ring towards electrophilic aromatic substitution (SEAr). youtube.com

Electrophilic substitution on the pyrrole ring typically occurs at the C2 or C5 positions, which are α to the nitrogen atom. In the case of this compound, the C2 and C5 positions are available for substitution. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of such reactions. The bromo group is a deactivating ortho-, para-director, while the carbaldehyde group is a deactivating meta-director. Considering the positions relative to these groups, electrophilic attack would be most favored at the C5 position.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.comlumenlearning.com

Nitration: Introduction of a nitro group (–NO2).

Halogenation: Introduction of a halogen atom (e.g., Cl, Br, I).

Sulfonation: Introduction of a sulfonic acid group (–SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively.

While the deactivated nature of the ring in this compound makes these reactions more challenging compared to unsubstituted pyrrole, they can still be achieved under appropriate conditions, often requiring stronger electrophiles or catalysts. wikipedia.org

Directed C-H Functionalization Strategies on Pyrrole Systems

Directed C-H functionalization has emerged as a powerful tool for the selective modification of heterocyclic compounds, including pyrroles. researchgate.net This strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, enabling its conversion to a new functional group. nih.gov

For pyrrole systems, various directing groups can be installed on the nitrogen atom or at a carbon position to control the site of functionalization. For instance, N-acyl or N-sulfonyl groups can direct reactions to the C2 or C5 positions. researchgate.netrsc.org In the context of this compound, the inherent functional groups could potentially act as directing groups. For example, the nitrogen atom of the pyrrole ring can coordinate to a metal catalyst, potentially directing functionalization to the adjacent C2 or C5 positions.

Recent advancements have demonstrated the utility of rhodaelectro-catalyzed C-H activation for the synthesis of pyrroles and other heterocycles. acs.org These methods offer sustainable and highly selective routes to functionalized pyrroles. Computational studies have also been employed to understand the reactivity and selectivity in C-H functionalization reactions of pyrrole derivatives. nih.gov

Chemoselectivity in Multi-functionalized Pyrrole Reactivity

The presence of multiple functional groups—the pyrrole NH, the bromo substituent, and the carbaldehyde group—in this compound introduces the challenge and opportunity of chemoselectivity. The reactivity of one functional group can be influenced by the others, and reactions can be designed to target a specific site.

For example, the carbaldehyde group can undergo nucleophilic addition or oxidation and reduction reactions. The bromo group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The pyrrole NH is acidic and can be deprotonated to form an N-anion, which can then be alkylated or acylated. wikipedia.org

The choice of reagents and reaction conditions is critical in controlling which functional group reacts. For instance, a mild reducing agent might selectively reduce the aldehyde without affecting the bromo group or the pyrrole ring. Conversely, a strong organometallic reagent might preferentially react with the acidic NH proton or undergo addition to the carbonyl group. A study on N-acylpyrroles demonstrated that the choice of base could dictate the outcome between an anionic Fries rearrangement (a "pyrrole dance") and a C-H functionalization of a different reactant. rsc.org

Interconversion Strategies for Pyrrole Derivatives

The functional groups on this compound can be interconverted to access a variety of other pyrrole derivatives. These transformations are fundamental in synthetic organic chemistry for creating molecular diversity. fiveable.meimperial.ac.uk

Table 1: Examples of Functional Group Interconversions from this compound

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Oxidation (e.g., KMnO4, CrO3) |

| Aldehyde (-CHO) | Primary Alcohol (-CH2OH) | Reduction (e.g., NaBH4, LiAlH4) imperial.ac.uk |

| Aldehyde (-CHO) | Imine (-CH=NR) | Reaction with a primary amine |

| Bromo (-Br) | Aryl/Alkyl Group | Cross-coupling reactions (e.g., Suzuki, Stille) with boronic acids or organostannanes |

| Bromo (-Br) | Hydrogen (-H) | Reductive dehalogenation (e.g., H2/Pd-C, Zn/acid) |

| Pyrrole NH | N-Alkyl/N-Acyl | Deprotonation with a strong base followed by reaction with an alkyl halide or acyl chloride wikipedia.org |

These interconversions allow for the strategic modification of the this compound scaffold to generate a library of related compounds for various applications. For example, the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling, can lead to the synthesis of bioactive molecules. Similarly, the reduction of the aldehyde to an alcohol provides a different reactive handle for further functionalization. The ability to selectively manipulate each functional group is a testament to the versatility of this compound as a building block in organic synthesis. fiveable.meyoutube.com

Derivatization Strategies and Advanced Synthetic Applications

Synthesis of Substituted Pyrrole (B145914) Analogues via 4-Bromo-1H-pyrrole-3-carbaldehyde

The reactivity of the pyrrole nitrogen and the aldehyde group, coupled with the potential for cross-coupling reactions at the bromine-substituted position, provides a rich platform for generating a library of substituted pyrrole analogues.

Functionalization at the Pyrrole Nitrogen (N-Substitution)

The nitrogen atom of the pyrrole ring in this compound can be readily functionalized through various N-substitution reactions. This modification is crucial as it can significantly alter the electronic properties and solubility of the resulting compounds. A common method involves the alkylation or arylation of the pyrrole nitrogen. For instance, N-substituted pyrrole-3-carbaldehydes can be synthesized through a one-pot, multi-component reaction involving the appropriate starting materials. nih.gov

The introduction of different substituents on the nitrogen atom allows for the fine-tuning of the molecule's properties. This is a key strategy in the design of new drug candidates and functional materials.

Modification of Side Chains Derived from the Aldehyde

The aldehyde group at the C3-position of the pyrrole ring is a highly reactive functional group that can participate in a multitude of chemical transformations. This allows for the extension and modification of the side chain, leading to a diverse array of derivatives.

The aldehyde functionality can undergo standard reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form various amines. It can also serve as a key reactant in condensation reactions with a variety of nucleophiles. For example, the aldehyde can react with amines or thiosemicarbazides to form Schiff bases and thiosemicarbazones, respectively. These reactions are instrumental in building more complex molecular scaffolds.

Formation of Complex Polycyclic and Fused Heterocyclic Systems

The unique combination of functional groups in this compound makes it an excellent precursor for the synthesis of complex polycyclic and fused heterocyclic systems. These intricate structures are often found in biologically active natural products and pharmaceuticals.

Pyrrolopyridine System Synthesis

The synthesis of pyrrolopyridine systems, which are isomeric forms of azaindoles, is of significant interest due to their presence in various natural alkaloids and their wide range of pharmacological activities. nih.gov The general strategy for constructing these fused systems often involves the creation of a pyridine (B92270) ring fused to the pyrrole core. While specific examples starting directly from this compound are not detailed in the provided results, the functional handles available on this starting material are well-suited for such transformations. For instance, the aldehyde could be used to build a portion of the pyridine ring, while the bromine atom could be a site for cyclization. Research has shown the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptor. rsc.org

Chromeno[4,3-b]pyrrol-4(1H)-one Formation

A notable application of pyrrole-based aldehydes is in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-one derivatives. These compounds are of interest due to the fusion of two biologically significant scaffolds: coumarin (B35378) and pyrrole. rsc.org An efficient, one-pot, three-component synthesis of these derivatives has been developed using an amine, glyoxal (B1671930) monohydrate, and 4-aminocoumarin (B1268506) in the presence of a nanocrystalline CuFe2O4 catalyst in an aqueous medium. rsc.org Another approach involves a multicomponent reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines to assemble the chromeno[4,3-b]pyrrol-4(1H)-one core. acs.orgnih.govresearchgate.net These methods highlight the utility of multicomponent reactions in constructing complex heterocyclic systems in a single step. acs.orgnih.govresearchgate.netnih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Amine, Glyoxal monohydrate, 4-Aminocoumarin | Nanocrystalline CuFe2O4, Aqueous media | Chromeno[4,3-b]pyrrol-4(1H)-one derivatives | High | rsc.org |

| 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | One-pot | Chromeno[4,3-b]pyrrol-4(1H)-ones | Moderate to Good | acs.orgnih.govresearchgate.net |

| Arylglyoxals, Malono derivatives, 4-Amino coumarins | Ethanol, Reflux | Dihydrochromeno[4,3-b]pyrrol-3-yl derivatives | Good to Excellent | nih.gov |

Indole-Pyrrole Systems

The synthesis of hybrid molecules containing both indole (B1671886) and pyrrole ring systems is a significant area of research, as these structures are found in numerous natural products and synthetic compounds with remarkable biological activities. rsc.orgnih.gov The aldehyde functionality of this compound can be utilized in condensation reactions to link the pyrrole ring to an indole moiety. For example, the synthesis of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives has been achieved through the condensation of a hydrazide with various pyrrole aldehydes. nih.gov Furthermore, a chemoselective one-pot synthesis of indole-pyrrole hybrids has been developed via a formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. nih.gov Intramolecular nucleophilic aromatic substitution has also been employed to synthesize 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org

| Starting Materials | Reaction Type | Product | Reference |

| Hydrazide, Pyrrole aldehyde | Condensation | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | nih.gov |

| 3-Cyanoacetyl indoles, 1,2-Diaza-1,3-dienes | [3+2] Cycloaddition | Indole-pyrrole hybrids | nih.gov |

| 2-Methoxy-Δ1-pyrroline, 2-Bromo-5-methoxy-4-methylphenylacetonitrile | Condensation followed by intramolecular nucleophilic aromatic substitution | 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitriles | rsc.org |

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry leverages the principles of high-throughput synthesis to rapidly generate large libraries of related compounds for screening and lead identification. The suitability of a building block for combinatorial synthesis is contingent on its ability to reliably participate in a range of chemical transformations under conditions amenable to parallel synthesis.

While the broader class of pyrrole-containing molecules is a common feature in many compound libraries due to their prevalence in biologically active natural products and synthetic drugs, specific, published applications of this compound in large-scale combinatorial library synthesis are not extensively documented in current literature. However, the inherent chemical functionalities of the molecule make it a theoretically attractive candidate for such applications.

The presence of two distinct and reactive handles—the aldehyde and the bromine atom—allows for a divergent synthetic approach. A primary library could be generated by reacting the aldehyde with a diverse set of amines via reductive amination or with various nucleophiles in condensation reactions. Subsequently, a second point of diversity could be introduced by subjecting the resulting products to palladium-catalyzed cross-coupling reactions at the C4-position, utilizing a range of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or other organometallic reagents. This two-step diversification strategy could, in principle, generate a large and structurally varied library of compounds from a single, readily accessible starting material.

The development of robust, solution-phase or solid-phase synthetic protocols for these transformations would be a prerequisite for the successful implementation of this compound in a combinatorial setting. The reactivity of the pyrrole N-H may also offer a third point for diversification, further expanding the chemical space accessible from this versatile building block.

This compound as a Versatile Synthetic Building Block

The synthetic utility of this compound is rooted in its capacity to undergo a variety of chemical transformations at its aldehyde and bromo-substituted positions. This dual reactivity allows for its use as a linchpin in the assembly of more elaborate molecular frameworks, particularly fused heterocyclic systems and substituted pyrroles.

The aldehyde group at the C3-position is a versatile functional handle. It can readily undergo a range of classical aldehyde reactions, including:

Oxidation: Conversion to the corresponding 4-bromo-1H-pyrrole-3-carboxylic acid, providing a scaffold for amide bond formation.

Reduction: Formation of 4-bromo-1H-pyrrol-3-yl)methanol, which can be further functionalized.

Condensation Reactions: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel-type condensations to extend the carbon framework.

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene with concomitant formation of a new carbon-carbon bond.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to yield a diverse range of 3-(aminomethyl)pyrroles.

The bromine atom at the C4-position serves as a key site for the introduction of molecular complexity through various cross-coupling reactions. This is particularly valuable for the construction of biaryl linkages or the attachment of other functional groups that are difficult to install by other means. Key transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form C-C bonds, a foundational method for creating complex aromatic systems.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl substituents, which can serve as precursors for further transformations.

Heck Coupling: Reaction with alkenes to form new C-C bonds, providing access to substituted olefins.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding 4-aminopyrrole derivatives.

The strategic combination of these reactions allows for the programmed assembly of highly functionalized pyrrole derivatives. For instance, a Suzuki coupling could be performed first to install a desired aryl group at the 4-position, followed by modification of the aldehyde to build another part of the molecule. This stepwise approach provides chemists with a powerful tool for the rational design and synthesis of novel compounds for a variety of applications. Efficient multi-component reactions involving pyrrole-3-carbaldehydes have been developed, showcasing their utility in creating medicinally relevant fused heterocycles like pyrroloquinolines and pyrrolo-oxadiazoles.

Applications in Natural Product Synthesis and Bio Inspired Chemistry

Utilization in Marine Bromopyrrole Alkaloid Synthesis

The family of marine bromopyrrole alkaloids is extensive, with many members sharing common structural motifs. rsc.orguni.lu The synthesis of these complex molecules is a significant focus of chemical research. rsc.org However, a detailed review of synthetic strategies towards these natural products does not indicate the use of 4-bromo-1H-pyrrole-3-carbaldehyde.

While oroidin (B1234803) is considered a potential biogenetic precursor for a variety of more complex pyrrole-imidazole alkaloids (PIAs), the specific biosynthetic pathways and the small molecule precursors involved are not fully elucidated. nih.gov Proline is suggested as a likely origin for the pyrrole (B145914) ring in many marine alkaloids, which undergoes a series of enzymatic transformations including oxidation and halogenation. nih.gov There is currently no scientific literature that identifies or proposes this compound as a biogenetic precursor in the formation of marine bromopyrrole alkaloids.

Chemists have devised numerous strategies to construct the core structures of marine bromopyrrole alkaloids. These approaches often involve the coupling of a pyrrole moiety with other heterocyclic systems, such as an imidazole (B134444) ring in the case of oroidin and its derivatives. rsc.orgnih.gov Common pyrrole starting materials or key intermediates reported in these syntheses include pyrrole itself, 2-amino-1H-pyrrole, and various pyrrole-2-carboxylates or their activated derivatives like pyrrole trichloroketones. rsc.org A thorough search of synthetic methodologies reveals no instances where this compound is employed as a building block for the construction of marine alkaloid scaffolds.

Design and Synthesis of Natural Product Analogues

The synthesis of natural product analogues is a crucial strategy in medicinal chemistry to improve biological activity, reduce toxicity, and explore structure-activity relationships. nih.gov This often involves modifying the core structure of a natural product or using strategically functionalized building blocks to create novel derivatives. researchgate.net While bromopyrrole alkaloids have inspired the synthesis of numerous analogues with potential therapeutic applications, there is no published research detailing the use of this compound in the design or synthesis of such analogues.

Advanced Mechanistic and Theoretical Investigations

Computational Chemistry and Molecular Modeling Studies of 4-bromo-1H-pyrrole-3-carbaldehyde

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular properties and reactivity of this compound. Although dedicated computational studies on this specific molecule are not extensively documented in publicly available literature, we can infer its properties based on studies of related pyrrole (B145914) derivatives.

Elucidation of Reaction Pathways and Transition States

The synthesis of substituted pyrrole-3-carbaldehydes can be achieved through various methods, including multicomponent reactions. researchgate.netnih.govrsc.org For instance, a one-pot sequential multicomponent protocol for synthesizing N-arylpyrrole-3-carbaldehydes involves a proline-catalyzed Mannich reaction-cyclization sequence followed by oxidative aromatization. researchgate.netnih.govrsc.org

A plausible reaction mechanism for such a transformation begins with the in situ formation of an enamine from succinaldehyde (B1195056) and a catalyst. This enamine then reacts with an in situ generated imine via a direct Mannich reaction. The resulting product undergoes intramolecular cyclization to form a dihydropyrrole, which is then oxidized to the final pyrrole-3-carbaldehyde. researchgate.netnih.gov

The bromination of the pyrrole ring is a key step in the formation of the title compound. A proposed mechanism for the bromination of pyrrole derivatives using a DMSO/HBr system involves the formation of a brominating agent, 1-bromotetrahydro-1H-thiophen-1-ium A, from the activation of a sulfoxide (B87167) with HBr. researchgate.net This electrophile then attacks the electron-rich pyrrole ring.

The Vilsmeier-Haack reaction is another common method for the formylation of electron-rich aromatic compounds like pyrroles. researchgate.net The mechanism involves the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile and is attacked by the pyrrole ring. researchgate.net Subsequent hydrolysis yields the aldehyde. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is influenced by the interplay of the electron-donating pyrrole ring and the electron-withdrawing bromine and carbaldehyde substituents. DFT studies on related pyrrole derivatives suggest that the highest occupied molecular orbital (HOMO) is typically localized on the pyrrole ring, while the lowest unoccupied molecular orbital (LUMO) is often associated with the electron-withdrawing groups. This distribution dictates the molecule's reactivity in electrophilic and nucleophilic reactions.

The presence of the bromine atom and the aldehyde group deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. However, the directing effects of these substituents will influence the regioselectivity of further reactions. Computational models can predict the most likely sites for electrophilic attack by analyzing the electron density and electrostatic potential of the molecule.

Kinetic and Spectroscopic Studies of Reactions Involving this compound

While specific kinetic data for reactions involving this compound are scarce in the literature, general principles can be applied. The rates of electrophilic substitution reactions are expected to be lower than those for unsubstituted pyrrole due to the deactivating effect of the substituents.

Spectroscopic techniques are essential for the characterization of this compound and for monitoring its reactions.

| Spectroscopic Data (Predicted) | Characteristic Features |

| ¹H NMR | Signals corresponding to the pyrrolic protons and the aldehyde proton. The chemical shifts would be influenced by the bromine and aldehyde groups. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyrrole ring and the carbonyl carbon of the aldehyde. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the aldehyde, and C-Br stretch. |

| UV-Vis Spectroscopy | Absorption maxima corresponding to π → π* transitions within the aromatic pyrrole system, potentially shifted by the substituents. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₅H₄BrNO, along with characteristic isotopic patterns for bromine. |

This table is based on general spectroscopic principles for similar compounds, as specific experimental data for this compound is not widely available.

Stereochemical Aspects of Chemical Transformations

The aldehyde functional group in this compound is a key site for stereochemical transformations. For instance, nucleophilic addition to the carbonyl group can lead to the formation of a new stereocenter.

Organocatalytic approaches have been successfully employed for the enantioselective functionalization of other pyrrole aldehydes. nih.gov For example, chiral BINOL-phosphoric acid catalysts have been used in the enantioselective cycloaddition of 2-methide-2H-pyrroles with aldehydes. nih.gov Such strategies could potentially be adapted for the stereoselective synthesis of derivatives from this compound.

The development of stereoselective reactions is crucial for the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science. While specific examples for this compound are not reported, the existing literature on related compounds provides a strong foundation for future research in this area. nih.gov

Advanced Characterization Techniques for Pyrrole Carbaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of "4-bromo-1H-pyrrole-3-carbaldehyde." By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the positions of the bromine, aldehyde, and hydrogen substituents on the pyrrole (B145914) ring can be unequivocally determined.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aldehydic proton, the N-H proton, and the two protons on the pyrrole ring. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. pressbooks.pub The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is expected in the range of δ 8.0-12.0 ppm. The two pyrrole protons will appear as doublets due to coupling with each other. Based on analyses of related pyrrole-3-carbaldehydes, the proton at the C2 position is expected to resonate at a higher frequency (around δ 7.0-7.5 ppm) than the proton at the C5 position (around δ 6.5-7.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the range of δ 180-190 ppm. libretexts.org The carbon atom attached to the bromine (C4) will also be significantly deshielded. The other two pyrrole carbons (C2 and C5) will appear in the aromatic region of the spectrum. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine and aldehyde groups.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would show correlation peaks between the coupled protons on the pyrrole ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, providing unambiguous assignment of all signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from related substituted pyrrole-3-carbaldehydes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 7.0 - 7.5 | 120 - 125 |

| H-5 | 6.5 - 7.0 | 110 - 115 |

| CHO | 9.5 - 10.5 | 180 - 190 |

| NH | 8.0 - 12.0 | - |

| C4 | - | 95 - 105 |

| C3 | - | 130 - 135 |

Mass Spectrometry (MS) for Molecular Structure Confirmation (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of "this compound."

The calculated monoisotopic mass of "this compound" (C₅H₄BrNO) is 172.94763 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis in the mass spectrum can also provide structural information. Common fragmentation pathways for pyrrole aldehydes may include the loss of the formyl group (CHO) or the bromine atom.

Table 2: Predicted HRMS Data for this compound Predicted values are based on the molecular formula C₅H₄BrNO.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.95491 |

| [M+Na]⁺ | 195.93685 |

| [M-H]⁻ | 171.94035 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. libretexts.org The C-H stretching vibrations of the pyrrole ring typically occur around 3100-3150 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is a key diagnostic feature and is expected in the range of 1660-1700 cm⁻¹, with the conjugation to the pyrrole ring lowering the frequency compared to a saturated aldehyde. pressbooks.pubspectroscopyonline.com The aldehydic C-H stretch usually presents as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. nih.gov The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies for this compound Predicted values are based on characteristic functional group absorption regions.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (pyrrole) | 3200 - 3400 |

| C-H Stretch (pyrrole) | 3100 - 3150 |

| C-H Stretch (aldehyde) | 2810 - 2830 and 2710 - 2730 |

| C=O Stretch (aldehyde) | 1660 - 1700 |

| C-N Stretch | 1350 - 1450 |

| C-Br Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While specific crystallographic data for "this compound" is not publicly available, analysis of closely related structures, such as "4-bromo-2-formyl-1-tosyl-1H-pyrrole," offers valuable insights into the expected solid-state conformation.

In the crystal lattice, the pyrrole ring is expected to be essentially planar. The bromine and formyl substituents would lie in the plane of the ring. Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, would likely play a significant role in the packing of the molecules in the crystal. The precise bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Br bond length is expected to be in the range of 1.85-1.90 Å, and the C=O bond length of the aldehyde would be approximately 1.20-1.25 Å.

常见问题

Q. What are the standard synthetic routes for 4-bromo-1H-pyrrole-3-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves bromination of a pyrrole precursor followed by formylation. A common method uses N-bromosuccinimide (NBS) for bromination at the 4-position and the Vilsmeier-Haack reagent (POCl₃/DMF) for introducing the aldehyde group at the 3-position. Optimization includes controlling reaction temperature (0–5°C for bromination; 80–100°C for formylation) and stoichiometric ratios (e.g., 1:1.2 substrate-to-NBS ratio). Yields vary between 60–85% depending on purity of intermediates and solvent choice (e.g., dichloromethane for bromination, DMF for formylation) .

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Bromination | NBS, DCM, 0–5°C | 70–85% | Over-bromination byproducts |

| Formylation | Vilsmeier-Haack, DMF, 80°C | 60–75% | Aldehyde oxidation during workup |

Q. How is this compound purified, and what analytical techniques validate its purity?

Purification involves column chromatography (silica gel, hexane/ethyl acetate 3:1 v/v) to separate the aldehyde from bromination byproducts. Purity is confirmed via:

Q. What nucleophilic substitution reactions are feasible at the 4-bromo position?

The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) to form biaryl derivatives. For example, coupling with phenylboronic acid yields 4-phenyl-1H-pyrrole-3-carbaldehyde (85% yield). Competitive reactivity at the aldehyde group requires protection (e.g., acetal formation) prior to coupling .

Q. How does the compound’s stability influence storage and handling protocols?

this compound is light-sensitive and prone to aldol condensation under basic conditions. Storage recommendations:

- Temperature : –20°C under inert gas (N₂/Ar).

- Solvent : Stabilized in anhydrous DMF or DCM with 1% acetic acid to suppress oxidation .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in cross-coupling reactions?

DFT calculations (B3LYP/6-31G*) reveal that the electron-withdrawing aldehyde group lowers the LUMO energy at the bromine site, enhancing oxidative addition with Pd(0). Solvent effects (e.g., dioxane vs. toluene) are modeled using COSMO-RS to optimize reaction rates. Experimental validation shows a 15% yield increase in dioxane compared to toluene .

Q. What strategies resolve contradictions in reported biological activity data (e.g., FGFR inhibition)?

Discrepancies in IC₅₀ values (e.g., 2–10 µM across studies) may arise from assay conditions. Standardized protocols include:

Q. How are crystallographic data used to resolve ambiguities in structural assignments?

Single-crystal XRD (e.g., MoKα radiation, 298 K) confirms the planar pyrrole ring and dihedral angles between substituents. For example, the aldehyde group forms a 12.5° angle with the pyrrole plane, influencing conjugation and reactivity. Discrepancies between calculated (DFT) and observed bond lengths (e.g., C-Br: 1.89 Å vs. 1.91 Å) are resolved via Hirshfeld surface analysis .

Q. What mechanistic insights explain variable yields in Vilsmeier-Haack formylation?

Competitive electrophilic aromatic substitution (EAS) at the 2- vs. 3-position is governed by steric hindrance. Kinetic studies (¹H NMR monitoring) show that pre-coordination of DMF to POCl₃ directs formylation to the 3-position. Adding Lewis acids (e.g., ZnCl₂) increases regioselectivity from 70% to 92% .

Q. How do solvent polarity and catalysts affect Sonogashira coupling with terminal alkynes?

Polar aprotic solvents (DMF, DMSO) stabilize the Pd(I) intermediate, reducing side reactions. Copper-free conditions (Pd₂(dba)₃, P(o-tol)₃) minimize alkyne homocoupling. For example, coupling with phenylacetylene achieves 78% yield in DMF vs. 45% in THF .

Q. What methods validate the compound’s role in apoptosis induction in cancer cells?

Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 cleavage) confirm apoptosis. Dose-dependent studies (10–50 µM) on MCF-7 cells show 40% apoptosis at 24 hours. Co-treatment with ROS scavengers (NAC) reduces apoptosis by 60%, implicating oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。